molecular formula C7H3BrF2O2 B125708 4-Bromo-2,3-difluorobenzoic acid CAS No. 194804-91-6

4-Bromo-2,3-difluorobenzoic acid

Cat. No.: B125708
CAS No.: 194804-91-6
M. Wt: 237 g/mol
InChI Key: IRUDFVTZXQTEFN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Bromo-2,3-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalyst in certain organic and inorganic reactions . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the biochemical pathways involved.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and metabolic activities . Additionally, it has been found to impact cell signaling pathways, thereby modulating cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions are facilitated by the unique structural properties of this compound, which allow it to form stable complexes with target molecules. These interactions result in the modulation of biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function. By modulating enzyme activity and metabolic processes, this compound can alter the balance of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and concentration in different cellular compartments, influencing its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate biochemical pathways. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3-difluorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorobenzoic acid using bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,3-difluorobenzoic acid is extensively used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in selective organic transformations and specialized research applications .

Properties

IUPAC Name

4-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUDFVTZXQTEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598329
Record name 4-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-91-6
Record name 4-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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